7-Fluoro-2-methoxy-1,5-naphthyridine
Overview
Description
7-Fluoro-2-methoxy-1,5-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines. This compound is characterized by the presence of a fluorine atom at the 7th position and a methoxy group at the 2nd position on the naphthyridine ring. It has a molecular formula of C9H7FN2O and a molecular weight of 178.17 g/mol
Preparation Methods
The synthesis of 7-Fluoro-2-methoxy-1,5-naphthyridine can be achieved through various synthetic routes. One common method involves the cyclization of substituted 3-aminopyridine compounds using catalysts such as iodine, sodium nitrite, potassium iodate, manganese dioxide, or potassium permanganate . Another approach is the Friedländer reaction, which involves the condensation of 3-aminopyridine derivatives with carbonyl compounds . These methods provide efficient pathways to obtain the desired naphthyridine derivatives.
Chemical Reactions Analysis
7-Fluoro-2-methoxy-1,5-naphthyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen halides, Grignard reagents, and strong acids . For example, the compound can undergo halogenation reactions with hydrogen halides to form halogenated derivatives. It can also participate in cross-coupling reactions, such as the Suzuki coupling, to form carbon-carbon bonds. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7-Fluoro-2-methoxy-1,5-naphthyridine has a wide range of scientific research applications. In medicinal chemistry, it is studied for its potential biological activities, including antiproliferative, antibacterial, antiparasitic, antiviral, and anti-inflammatory properties . The compound also finds applications in the fields of synthetic organic chemistry and material science. Its ability to act as a ligand coordinating to metal ions, such as palladium, makes it valuable in the development of metal complexes for catalysis and other industrial processes .
Mechanism of Action
The mechanism of action of 7-Fluoro-2-methoxy-1,5-naphthyridine involves its interaction with specific molecular targets and pathways. As a heterocyclic compound, it can act as a ligand and coordinate to metal ions, forming stable complexes. These complexes can then participate in various catalytic processes, enhancing reaction rates and selectivity . Additionally, the compound’s biological activities are attributed to its ability to interact with cellular targets, such as enzymes and receptors, leading to the modulation of specific biochemical pathways.
Comparison with Similar Compounds
7-Fluoro-2-methoxy-1,5-naphthyridine can be compared with other similar compounds, such as 8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine and 2-acetyl-6-benzo[b][1,5]naphthyridin-2-yl-4-tert-butylpyridine These compounds share structural similarities but differ in their substituents and functional groups The presence of different substituents can significantly influence the chemical reactivity and biological activities of these compounds
Properties
IUPAC Name |
7-fluoro-2-methoxy-1,5-naphthyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O/c1-13-9-3-2-7-8(12-9)4-6(10)5-11-7/h2-5H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRNKDUBTSNDYCD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=C1)N=CC(=C2)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60677151 | |
Record name | 7-Fluoro-2-methoxy-1,5-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60677151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1003944-32-8 | |
Record name | 7-Fluoro-2-methoxy-1,5-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60677151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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